5-(8-Hydroxy-7-piperidin-1-ylmethyl-isoquinolin-5-ylmethyl)-7-piperidin-1-ylmethyl-quinolin-8-ol
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Overview
Description
PD-29361 is a small molecular drug with the chemical formula C31H36N4O2 . It is known for its role as a calcium channel inhibitor, specifically targeting voltage-gated calcium channel alpha Cav2.2 (CACNA1B) . This compound has been investigated for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Preparation Methods
The preparation of PD-29361 involves several synthetic routes and reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically involves the cross-coupling of organohalides with organoboron reagents in the presence of a palladium catalyst and a base . The reaction conditions often include the use of organic solvents and specific ligands to facilitate the catalytic cycle . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
PD-29361 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically forms biaryl compounds .
Scientific Research Applications
PD-29361 has a wide range of scientific research applications, including:
Mechanism of Action
PD-29361 exerts its effects by inhibiting voltage-gated calcium channels, specifically targeting the alpha Cav2.2 subunit (CACNA1B) . This inhibition disrupts calcium ion flow into cells, which can modulate various cellular processes, including neurotransmitter release and muscle contraction . The compound’s mechanism of action involves binding to the calcium channel and preventing its activation, thereby reducing calcium influx and subsequent cellular responses .
Comparison with Similar Compounds
PD-29361 can be compared with other calcium channel inhibitors, such as:
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Verapamil: A phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.
Diltiazem: A benzothiazepine calcium channel blocker used to treat hypertension and angina.
PD-29361 is unique in its specific targeting of the voltage-gated calcium channel alpha Cav2.2 subunit, which distinguishes it from other calcium channel inhibitors that may target different subunits or types of calcium channels .
Properties
Molecular Formula |
C31H36N4O2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-[[8-hydroxy-7-(piperidin-1-ylmethyl)isoquinolin-5-yl]methyl]-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C31H36N4O2/c36-30-24(20-34-12-3-1-4-13-34)17-22(26-9-11-32-19-28(26)30)16-23-18-25(21-35-14-5-2-6-15-35)31(37)29-27(23)8-7-10-33-29/h7-11,17-19,36-37H,1-6,12-16,20-21H2 |
InChI Key |
WJEZXIYONPULSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C(=C2)CC4=CC(=C(C5=C4C=CN=C5)O)CN6CCCCC6)O |
Origin of Product |
United States |
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